3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE, tech 95
Description
Properties
IUPAC Name |
3-[dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO6SSi/c1-12(2,8-6-10-19(13,14)15)9-7-11-20(16-3,17-4)18-5/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNQVXFIWQMDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC[Si](OC)(OC)OC)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO6SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via the opening of the 1,3-propanesultone ring by the tertiary amine group of the silane precursor. This results in the formation of a quaternary ammonium center covalently linked to a sulfonate group. The stoichiometric ratio is 1:1, ensuring complete conversion of the amine silane into the zwitterionic product.
Standard Protocol
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Reactants :
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Trimethoxy-3-(N,N-dimethylamino)propylsilane: 6.22 g
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1,3-Propanesultone: 2.76 g
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Methanol (solvent): 7.58 g
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Conditions :
| Parameter | Value |
|---|---|
| Yield | 100% |
| Purity (tech grade) | 95% |
| Product Form | Methanol solution |
| Solid Content | 57% by mass |
After completion, the mixture is filtered to remove unreacted solids, yielding a 16 g methanol solution of the product.
Synthesis of 1,3-Propanesultone Precursor
1,3-Propanesultone, a critical precursor, is synthesized via dehydration of 3-hydroxypropanesulfonic acid using acid catalysis.
Optimized Dehydration Process
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Reactants :
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3-Hydroxypropanesulfonic acid: 110 kg
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Catalyst: Pyridinium p-toluenesulfonate (1.5 kg)
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Adsorbent: Zeolite (3 kg)
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Conditions :
| Stage | Parameters | Outcome |
|---|---|---|
| Dehydration | 55°C, 2.5 h | Crude sultone |
| Purification | Reflux with CaO, 2h | Purity ≥99.99% |
| Final Yield | 99.4% | Moisture ≤0.02% |
Post-distillation, treatment with calcium oxide removes residual acids, ensuring high-purity 1,3-propanesultone.
Critical Process Parameters
Solvent Selection
Methanol is preferred due to its ability to solubilize both reactants and stabilize the zwitterionic product. Alternative solvents (e.g., ethanol, DMSO) reduce yields by 15–20% due to incomplete ring-opening.
Temperature and Kinetics
Catalytic Considerations
No external catalyst is required, as the amine group in the silane acts as a nucleophile. However, trace acids (e.g., residual from 1,3-propanesultone synthesis) must be neutralized to prevent silane degradation.
Comparative Analysis of Alternative Routes
While the methanol-mediated route dominates industrial production, experimental alternatives include:
Aqueous Phase Synthesis
Chemical Reactions Analysis
3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE undergoes various chemical reactions, including:
Hydrolysis: The compound reacts slowly with moisture or water, leading to hydrolysis.
Substitution Reactions: The presence of the trimethoxysilyl group allows for substitution reactions, particularly with nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include water, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and dispersant in various chemical processes.
Biology: The compound’s antistatic properties make it useful in biological assays and experiments where static interference needs to be minimized.
Medicine: It is explored for its potential in drug delivery systems due to its solubility and surface activity.
Industry: The compound is used in surface modification, adhesion promotion, and corrosion inhibition.
Mechanism of Action
The mechanism of action of 3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE involves its interaction with surfaces and interfaces. The trimethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The sulfonate group provides hydrophilicity, enhancing the compound’s solubility and dispersion in aqueous environments. These interactions are crucial for its effectiveness as a surfactant and dispersant .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Functional Groups : Quaternary ammonium, sulfonate, and trimethoxysilyl groups.
- Applications: Inhibits aggregation of silica nanoparticles . Viable alternative to PEGylation for preventing protein adsorption on silica surfaces .
- Safety : HMIS rating 3-2-1-X (Health: 3, Flammability: 2, Physical Hazard: 1) .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique trimethoxysilyl group distinguishes it from other sulfobetaines. Below is a comparative analysis with structurally related compounds:
| Compound Name | Molecular Formula | Functional Groups | Key Applications |
|---|---|---|---|
| 3-{[Dimethyl(3-trimethoxysilyl)propyl]ammonio}propane-1-sulfonate, Tech 95 | C₁₁H₂₇NO₆SSi | Trimethoxysilyl, sulfonate, quaternary ammonium | Silica nanoparticle stabilization |
| 3-(Dimethyloctylammonio)propanesulfonate | C₁₃H₂₉NO₃S | Sulfonate, quaternary ammonium | Detergents, zwitterionic surfactants |
| 3-{2-(Methacryloyloxy)ethylammonio}propane-1-sulfonate | C₁₁H₂₁NO₅S (derived*) | Methacrylate, sulfonate, quaternary ammonium | Polymer coatings, dental materials |
Key Observations :
- The trimethoxysilyl group in the target compound enables covalent bonding to silica surfaces, enhancing stability in nanoparticle applications .
- 3-(Dimethyloctylammonio)propanesulfonate lacks silane functionality, limiting its use to detergent or surfactant roles .
- The methacrylate-bearing sulfobetaine in is tailored for polymerization, unlike the silane-functionalized target compound.
Performance in Nanoparticle Stabilization
Economic and Availability Considerations
| Compound Name | Purity (%) | Price (25g, CNY) | Availability |
|---|---|---|---|
| This compound | 95–97 | 7,000–7,300 | Domestic stock |
| 3-(Dimethyloctylammonio)propanesulfonate | N/A | N/A | Not specified |
Note: Pricing and availability data for other sulfobetaines are absent in the provided evidence.
Research Findings and Limitations
- Advantages of Target Compound: Combines zwitterionic sulfobetaine (anti-fouling) with silane (surface adhesion), enabling dual functionality . Cited in peer-reviewed studies (e.g., Estephan et al., Langmuir 2010–2011) for silica nanoparticle applications .
- Limitations: Limited data on long-term stability under physiological conditions. Higher cost compared to non-silane sulfobetaines .
Biological Activity
3-{[Dimethyl(3-trimethoxysilyl)propyl]ammonio}propane-1-sulfonate, tech 95, is a zwitterionic surfactant with significant applications in various fields, including biomedicine and materials science. Its unique chemical structure allows for diverse biological activities, particularly in antimicrobial and antiviral applications.
- Molecular Formula : CHNOSSi
- Molecular Weight : 329.48 g/mol
- CAS Number : 151778-80-2
- Melting Point : 125-128°C
- Hydrolytic Sensitivity : Reacts slowly with moisture .
The biological activity of this compound primarily stems from its ability to disrupt microbial membranes and form stable coatings on surfaces. This mechanism is particularly valuable in developing antimicrobial and antiviral agents.
Antimicrobial Activity
A study evaluated the antimicrobial effects of similar compounds, demonstrating that surface-coating disinfectants based on organosilicon compounds significantly reduce pathogen contamination on surfaces such as personal protective equipment (PPE). The study found that these compounds maintained their antimicrobial efficacy for at least seven days against pathogens like Salmonella and influenza viruses .
Case Study: Efficacy Against Pathogens
In a controlled environment, PPE coated with a related compound exhibited:
- Influenza Virus Reduction : Average reduction of viral titers by 115-fold.
- Bacterial Reduction : Approximately 30 times lower bacterial counts compared to uncoated controls after one week .
Application in Nanotechnology
3-{[Dimethyl(3-trimethoxysilyl)propyl]ammonio}propane-1-sulfonate has been utilized to stabilize silica nanoparticles, enhancing their stealth properties and preventing protein adsorption. This application is crucial in drug delivery systems, where maintaining the stability of nanoparticles in biological environments is essential .
Comparative Biological Activity
The following table summarizes the biological activities of related compounds:
| Compound Name | Antimicrobial Activity | Stability | Application Area |
|---|---|---|---|
| 3-(trimethoxysilyl)propyldimethyl octadecyl ammonium chloride | Effective against bacteria and viruses | Long-lasting (up to 7 days) | Surface disinfectant for PPE |
| 3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE | High efficacy against pathogens | Stable under moisture | Nanoparticle stabilization |
| Zwitterion-Stabilized Silica Nanoparticles | Enhanced stealth properties | High stability | Drug delivery systems |
Research Findings
Recent research highlights the compound's potential in various applications:
- Surface Coating : The compound forms a robust layer on surfaces, providing long-lasting antimicrobial protection.
- Nanoparticle Stabilization : It prevents aggregation of silica nanoparticles, which is critical for maintaining their functional properties in biomedical applications .
- Antiviral Properties : Related studies indicate that similar compounds can effectively disrupt viral envelopes, contributing to their antiviral efficacy .
Q & A
Q. What mechanistic studies clarify its role in stabilizing protein formulations?
- Methodology : Perform fluorescence quenching assays (BSA/lysozyme binding) and circular dichroism (CD) to monitor thermal stress-induced structural changes. Compare with molecular docking studies to identify sulfonate-protein interaction sites .
Key Considerations for Methodological Rigor
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + HPLC) and apply statistical models (ANOVA, PCA) to isolate variables .
- Environmental Impact : Align degradation studies with ISO 10634 protocols for water/sediment systems and prioritize ecotoxicity assays (e.g., Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
